molecular formula C63H118N24O13S2 B12051100 H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH

H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH

Cat. No.: B12051100
M. Wt: 1483.9 g/mol
InChI Key: RHISNKCGUDDGEG-CJMCYECYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH, identified as Bovine bactenecin, is a cationic antimicrobial peptide (AMP) derived from bovine leukocytes. Its sequence features a 13-amino-acid backbone with a disulfide bond between Cys3 and Cys11, stabilizing a β-hairpin structure critical for membrane interaction . The peptide is rich in arginine (Arg) and hydrophobic residues (e.g., Val, Ile, Leu), enabling both electrostatic binding to microbial membranes and hydrophobic penetration. Bovine bactenecin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells .

Properties

Molecular Formula

C63H118N24O13S2

Molecular Weight

1483.9 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-bis[(2S)-butan-2-yl]-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

RHISNKCGUDDGEG-CJMCYECYSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)[C@@H](C)CC)C(C)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C

Origin of Product

United States

Biological Activity

H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH is a synthetic peptide composed of a specific sequence of amino acids, including arginine, leucine, cysteine, isoleucine, and valine. Its unique structure contributes to various biological activities, making it a subject of interest in biomedical research. The peptide's design allows for strong interactions with negatively charged biological membranes, enhancing its potential for cellular penetration and therapeutic applications.

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Properties : Similar peptides have demonstrated significant antimicrobial effects against various pathogens.
  • Cell Penetration : The presence of multiple arginine residues facilitates the peptide's ability to traverse cellular membranes.
  • Potential Antihypertensive Effects : Studies suggest that peptides with similar structures can inhibit angiotensin-converting enzyme (ACE), contributing to blood pressure regulation.

The mechanisms through which this compound exerts its biological effects may include:

  • Membrane Interaction : The cationic nature of arginine enhances the peptide's affinity for negatively charged membranes, promoting cellular uptake.
  • Enzyme Inhibition : Peptides with structural similarities have been shown to inhibit enzymes like ACE, potentially impacting cardiovascular health.

Research Findings and Case Studies

Recent studies have explored the activity and efficacy of this compound in various contexts:

  • Antimicrobial Activity :
    • A study demonstrated that peptides with similar sequences exhibited significant inhibitory effects on bacterial growth. For example, cationic peptides were effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes.
  • ACE Inhibition :
    • Research indicated that peptides containing branched aliphatic amino acids at the N-terminus enhance ACE-inhibitory activity. This suggests that this compound could be developed as a novel antihypertensive agent.
  • Cellular Uptake Studies :
    • Experiments using cellular models have shown that the peptide can effectively enter cells via endocytosis mechanisms, highlighting its potential for drug delivery applications.

Comparative Analysis with Similar Peptides

Compound NameStructureUnique Features
H-Dynorphin ATyr-Gly-Gly-Phe-Leu-Arg-Arg-IleEndogenous opioid with pain-relieving properties
H-RGDCArg-Gly-Asp-CysKnown for cell adhesion and migration
H-LY9Arg-Gly-Asp-LysInvolved in cell signaling and adhesion

The table above illustrates how this compound compares to other bioactive peptides, particularly regarding its structure and potential applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of Bovine bactenecin with related peptides:

Compound Name Sequence/Modifications Disulfide Bonds Key Residues Biological Activity Source
Bovine bactenecin H-Arg-Leu-Cys-Arg-Ile-Val-Val-Ile-Arg-Val-Cys-Arg-OH Cys3-Cys11 Arg (4), Val (3), Ile (2) Antimicrobial (broad-spectrum)
Pig Protegrin-1 H-Arg-Gly-Gly-Arg-Leu-Cys-Tyr-Cys-Arg-Arg-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg-NH2 Cys6-Cys15, Cys8-Cys13 Arg (6), Cys (4) Potent antimicrobial, antifungal
Bovine indolicidin H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2 None Trp (5), Pro (3) Antimicrobial, immunomodulatory
dec-RVKR-cmk Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone Chloromethyl ketone modification Arg (2), Val, Lys Antiviral (flaviviruses)
HNP4 (Human Defensin 4) H-Val-Cys-Ser-Cys-Arg-Leu-Val-Phe-Cys-Arg-Arg-Thr-Glu-Leu-Arg-Val-Gly-Asn-Cys-Leu-Ile-Gly-Gly-Val-Ser-Phe-Thr-Tyr-Cys-Cys-Thr-Arg-Val-Asp-OH Three disulfide bonds Cys (6), Arg (5) Antimicrobial, chemotactic

Functional Comparisons

Antimicrobial Activity
  • Bovine bactenecin : Targets bacterial membranes via electrostatic interactions (Arg-rich regions) and disrupts integrity via hydrophobic residues (Val, Ile). Effective at 2–10 µM against E. coli and S. aureus .
  • Pig Protegrin-1 : Exhibits higher potency (MIC ~0.5 µM) due to a larger β-sheet structure stabilized by two disulfide bonds, enhancing membrane insertion .
  • Bovine indolicidin : Relies on tryptophan (Trp) residues for membrane penetration; effective at 5–20 µM but shows hemolytic activity at higher concentrations .
Antiviral Activity
  • dec-RVKR-cmk: A synthetic peptide modified with a chloromethyl ketone group and decanoyl chain. Inhibits furin-like proteases in flaviviruses (e.g., Zika, Dengue) by covalent binding, blocking viral maturation .
Enzyme Substrate Specificity
  • FRET Substrates (e.g., H2N-Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(DABCYL)-Arg-OH): Engineered with fluorophores (EDANS/DABCYL) to measure β-secretase activity. Unlike antimicrobial peptides, these lack membrane-targeting motifs and are optimized for enzymatic cleavage .

Key Research Findings

Role of Arginine and Hydrophobic Residues

  • Bovine bactenecin : Arg residues mediate binding to negatively charged microbial membranes, while Val/Ile residues facilitate hydrophobic disruption. Mutational studies show that replacing Val/Ile with alanine reduces activity by >50% .
  • HNP4 : Arg residues are critical for bacterial membrane lysis, but its three disulfide bonds enhance structural stability, enabling activity in high-salt environments (e.g., human serum) .

Impact of Disulfide Bonds

  • Disulfide bonds in Bovine bactenecin (Cys3-Cys11) and Pig Protegrin-1 (Cys6-Cys15, Cys8-Cys13) are essential for maintaining β-hairpin conformations. Reduction of disulfide bonds in Protegrin-1 abolishes antimicrobial activity .

Modification-Driven Functional Shifts

  • dec-RVKR-cmk : The addition of a chloromethyl ketone group redirects activity from antimicrobial to antiviral, highlighting how post-translational modifications can repurpose peptides for targeted applications .

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